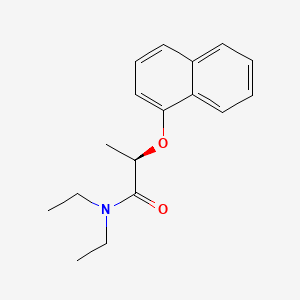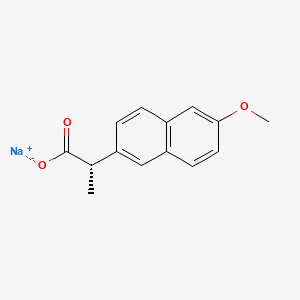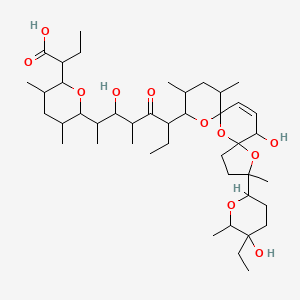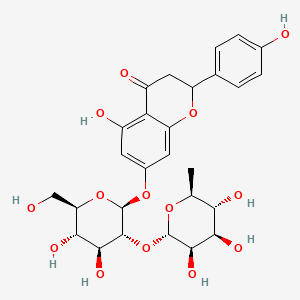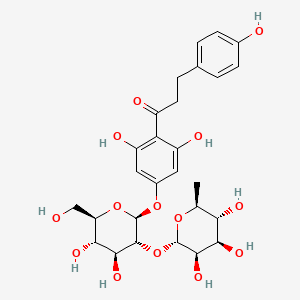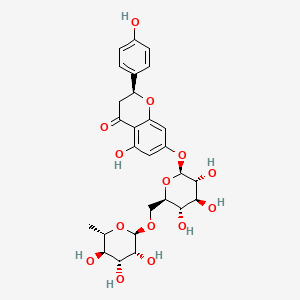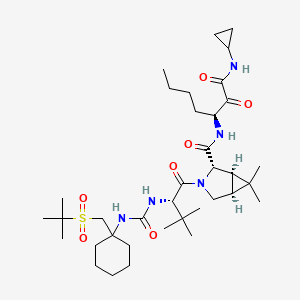
Nuciferine
Overview
Description
Nuciferine is an alkaloid found in the plants Nymphaea caerulea and Nelumbo nucifera . It is a key aporphine alkaloid in the dried leaves of Nelumbo nucifera Gaertn, which is also the quality control component of Nelumbo nucifera Gaertn in Chinese Pharmacopoeia . This compound has been reported to have various pharmacological effects, including anti-inflammatory, anti-tumor, and anti-cerebral ischemia properties .
Scientific Research Applications
Nuciferine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular pathways and molecular targets.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, inflammation, and cancer
Mechanism of Action
Nuciferine exerts its effects through multiple molecular targets and pathways:
Dopamine Transporter Inhibition: Inhibits the dopamine transporter, affecting dopamine levels in the brain.
PI3K/AKT Pathway: Regulates the PI3K/AKT pathway, which is involved in cell survival and proliferation.
Future Directions
Nuciferine has shown potential as an anti-tumor agent against human neuroblastoma and mouse colorectal cancer in vitro and in vivo, through inhibiting the PI3K-AKT signaling pathways and IL-1 levels . It also showed significant tumor control in glioblastoma xenograft BALB/c nude mouse models . These findings suggest that this compound could be a potential drug for the treatment of certain types of cancer .
Biochemical Analysis
Biochemical Properties
Nuciferine interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It has been found to regulate the PI3K/AKT pathway , which is crucial in cell signaling and metabolism. This compound also interacts with enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 .
Cellular Effects
This compound has shown to exert various effects on different types of cells. For instance, it inhibits the proliferation of 3T3-L1 preadipocytes and reduces intracellular triglyceride contents . It also decreases the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α in LPS-induced macrophages .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the PI3K/AKT signaling pathway, protecting the endothelial barrier function in mice . It also inhibits the NF-κB and p38 MAPK/ATF2 signaling pathways, exerting anti-inflammatory effects in LPS-induced macrophages .
Temporal Effects in Laboratory Settings
This compound shows temporal changes in its effects over time in laboratory settings. It inhibits ischemia-induced cardiomyocyte damage and vascular leakage, improving cardiac function . It also effectively inhibits oxygen–glucose deprivation (OGD) stimulated breakdown of the structure and function of human coronary microvascular endothelial cells (HCMECs) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to significantly improve symptoms such as histological injury and colon shortening in mice with DSS-induced ulcerative colitis at a dose of 10 μM .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to improve the Th1/Th2 and Treg/Th17 balance in the DSS-induced IBD model, as well as the composition of the intestinal microflora .
Transport and Distribution
After oral and intravenous administration, this compound is rapidly absorbed into the blood and distributed into tissues . It has a relatively wide volume of distribution and can cross the blood-brain barrier .
Subcellular Localization
Given its ability to cross the blood-brain barrier , it can be inferred that it may localize in various cellular compartments, including the brain
Preparation Methods
Synthetic Routes and Reaction Conditions: Nuciferine can be synthesized through various chemical reactions, including O-dealkylation, N-dealkylation, and ring aromatization reactions . These reactions use this compound as the raw material to produce derivatives with potential acetylcholinesterase inhibitory activity .
Industrial Production Methods: In industrial settings, this compound can be prepared using poly lactic-co-glycolic acid nanoparticles (PLGA-NPs) to enhance its aqueous solubility and bioavailability . The solid/oil/water emulsion technique is employed due to the water-insolubility of this compound. This method allows for controlled release and improved bioavailability .
Chemical Reactions Analysis
Types of Reactions: Nuciferine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dehydrothis compound.
Reduction: Reduction reactions can modify the structure of this compound to produce different derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products Formed:
Dehydrothis compound: Formed through oxidation reactions.
1,2-Dihydroxyaporphine: A derivative with higher affinity to acetylcholinesterase.
Comparison with Similar Compounds
Nuciferine shares structural similarities with other aporphine alkaloids, such as:
Apomorphine: Structurally related and shares some pharmacological properties.
Roemerine: Another alkaloid found in lotus leaves with similar bioactive properties.
Uniqueness: this compound’s unique receptor profile and ability to inhibit the dopamine transporter distinguish it from other similar compounds . Its diverse pharmacological effects and potential therapeutic applications make it a compound of significant interest in scientific research.
properties
IUPAC Name |
(6aR)-1,2-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20-9-8-13-11-16(21-2)19(22-3)18-14-7-5-4-6-12(14)10-15(20)17(13)18/h4-7,11,15H,8-10H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJVQPIHKOARKV-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963862 | |
| Record name | (-)-Nuciferine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
475-83-2 | |
| Record name | (-)-Nuciferine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nuciferine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Nuciferine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nuciferine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NUCIFERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W26UEB90B7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of nuciferine?
A1: this compound has the molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol. []
Q2: How does this compound interact with its targets to exert its effects?
A2: this compound exhibits its biological activities by interacting with various molecular targets. For instance, it acts as an antagonist at serotonin receptors (5-HT2A, 5-HT2C, 5-HT2B), an inverse agonist at the 5-HT7 receptor, and a partial agonist at dopamine receptors (D2, D5) and the 5-HT6 receptor. [] It also exhibits agonist activity at the 5-HT1A and D4 receptors and inhibits the dopamine transporter. [] Furthermore, this compound has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) signaling pathway, [] downregulate Per-Arnt-Sim kinase (PASK) expression, [] and activate the LKB1/AMPK signaling pathway. []
Q3: How does this compound affect lipid metabolism?
A3: this compound has demonstrated promising effects on lipid metabolism. Studies show that it can reduce triglyceride (TG) accumulation, decrease fatty acid levels, [] and regulate the expression of target genes involved in lipogenesis. [] In hamster models, this compound supplementation ameliorated high-fat diet-induced dyslipidemia and liver steatosis. []
Q4: What is the bioavailability of this compound?
A4: this compound exhibits poor oral bioavailability, with a reported absolute bioavailability of only 1.9% in rats. [] This low bioavailability may be attributed to factors such as poor absorption and rapid elimination.
Q5: How is this compound absorbed and distributed in the body?
A5: this compound is absorbed through the intestinal tract and rapidly distributed to various tissues. [] It can cross the blood-brain barrier, reaching significant concentrations in the liver, kidney, spleen, lung, heart, and brain. [, ]
Q6: What are the potential therapeutic applications of this compound?
A6: this compound has shown promise in preclinical studies for various conditions, including:
- Nonalcoholic fatty liver disease (NAFLD): this compound exhibits anti-steatotic and anti-inflammatory effects in NAFLD models, potentially by regulating lipid metabolism and reducing oxidative stress. [, , ]
- Acute lung injury (ALI): this compound alleviates LPS-induced ALI in mice by inhibiting the TLR4-mediated pathway and suppressing the production of inflammatory cytokines. []
- Ischemic stroke: In rat models, this compound demonstrates neuroprotective effects against ischemic stroke, potentially by regulating metabolic pathways, reducing oxidative stress, and suppressing inflammation. [, ]
- Ulcerative colitis: this compound shows promise in ameliorating DSS-induced ulcerative colitis in mice by modulating gut microbiota composition and regulating immune function. []
Q7: Are there any known drug interactions with this compound?
A7: Yes, research has shown that co-administration of this compound with metformin can reduce metformin concentration in the liver by inhibiting hepatic drug transporters OCT1 and MATE1. [] This interaction could potentially impact the therapeutic efficacy of metformin.
Q8: What is the safety profile of this compound?
A8: While this compound is generally considered safe when consumed as part of the lotus plant, limited data is available on its long-term toxicity in humans. Further research is needed to fully understand its safety profile and potential adverse effects.
Q9: What analytical methods are used to characterize and quantify this compound?
A9: Several analytical techniques have been employed to characterize and quantify this compound, including:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection or mass spectrometry (MS), is widely used for the separation, identification, and quantification of this compound in various matrices, including plant extracts, plasma, and tissues. [, , , , , , , , ]
- Ultra-performance liquid chromatography (UPLC): UPLC, coupled with MS, offers enhanced sensitivity and resolution for this compound analysis. [, ]
- High-performance thin-layer chromatography (HPTLC): HPTLC provides a rapid and cost-effective method for the qualitative and quantitative analysis of this compound. []
- Spectroscopic methods: Ultraviolet (UV), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy are valuable tools for structural characterization and identification of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




